N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine
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Overview
Description
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chromen-2-one core, which is a fused benzene and α-pyrone ring system, and an L-methionine moiety, which is an essential amino acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with an appropriate acylating agent, followed by the coupling with L-methionine. One common method involves the use of 4-chlorobenzoyl chloride in dichloromethane with a slight excess of triethylamine at 20°C for 1 hour . The resulting intermediate is then coupled with L-methionine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as flash chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the chromen-2-one core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the methionine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromen-2-one core can yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl ring or the methionine moiety.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of novel chromen-2-one derivatives with potential biological activities.
Biology: It has been investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine involves its interaction with specific molecular targets and pathways. The chromen-2-one core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to various therapeutic effects . Additionally, the compound can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: A derivative with similar core structure but different substituents.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: Compounds with methyl groups at different positions on the chromen-2-one core.
Uniqueness
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine is unique due to the presence of the L-methionine moiety, which imparts specific biological activities and enhances its therapeutic potential. The combination of the chromen-2-one core with an essential amino acid makes this compound a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H21NO6S/c1-30-10-9-18(22(26)27)23-20(24)13-28-15-7-8-16-17(14-5-3-2-4-6-14)12-21(25)29-19(16)11-15/h2-8,11-12,18H,9-10,13H2,1H3,(H,23,24)(H,26,27)/t18-/m0/s1 |
InChI Key |
YWBXLSJSEFUEKN-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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